5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
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Description
Synthesis Analysis
The synthesis of ACHMINACA involves several steps. One common method includes the condensation of adamantane-1-carboxylic acid with hydrazine to yield adamantane-1-carboxylic acid hydrazide . Further reactions lead to the formation of ACHMINACA .
Molecular Structure Analysis
ACHMINACA features an intricate molecular structure. It comprises an adamantane core (tricyclo[3.3.1.13,7]decane) linked to a 1,2,4-triazole ring through a cyclohexylmethyl group. The adamantane moiety provides rigidity and unique properties .
Chemical Reactions Analysis
ACHMINACA may undergo various chemical reactions, including oxidation, reduction, and substitution. Its reactivity depends on the functional groups present. For instance, nitration at position 4 of the triazole ring can occur, accompanied by oxidation of the adamantyl substituent .
Scientific Research Applications
Synthesis and Reactivity
Recent achievements in the study of 1,2,4-triazole-3-thione derivatives, including compounds similar to 5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, highlight their antioxidant and antiradical activities. These compounds are compared to biogenic amino acids such as cysteine due to their free SH-group, offering new possibilities for synthesis and pharmacological activity exploration (А. G. Kaplaushenko, 2019).
Physico-Chemical Properties
The physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole, closely related to the compound of interest, indicate their significance not only in the pharmaceutical, medical, and veterinary fields but also in engineering, metallurgical, and agricultural areas. These derivatives are explored for their potential as optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors (V. Parchenko, 2019).
Biological Activities and Applications
A comprehensive review of the biological features of new 1,2,4-triazole derivatives outlines their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This suggests the potential of 5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol for similar applications, given the shared structural motif and biological relevance of 1,2,4-triazoles (M. V. Ohloblina, 2022).
Potential Industrial and Medicinal Use
The industrial use of amino-1,2,4-triazoles, which serve as raw materials for fine organic synthesis, is highlighted in a review focusing on their application in agriculture, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. This breadth of application underscores the versatile nature of triazole derivatives, including the compound , for various industrial and medicinal purposes (Nazarov V.N. et al., 2021).
properties
IUPAC Name |
3-(1-adamantyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3S/c22-17-20-19-16(21(17)15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-15H,1-11H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDOEMGHFZGMIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol |
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